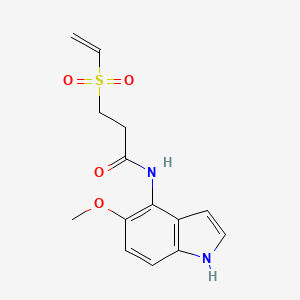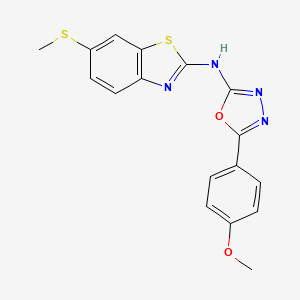
(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Acidolysis of Lignin Model Compounds
One application of compounds similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is in the study of the acidolysis of lignin model compounds. T. Yokoyama (2015) explored the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, utilizing a model compound structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one. This study contributed to understanding the chemical behavior of lignin during its breakdown process, highlighting the significance of the presence of specific groups and the contribution of hydride transfer mechanisms in the acidolysis of lignin model compounds (T. Yokoyama, 2015).
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one have been used in amyloid imaging, particularly in the context of Alzheimer's disease. A. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including radioligands that show promise for early detection of Alzheimer's disease. This research has significant implications for understanding the pathophysiological mechanisms and timelines of amyloid deposits in the brain, offering a foundation for the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).
Immunomodulating Effects
The compound Inosine pranobex, structurally similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has demonstrated potential immunomodulating effects. D. Campoli-Richards, E. Sorkin, and R. Heel (1986) discussed its antiviral and antitumor activities, which are believed to be secondary to its immunomodulating effect. Although further studies are required, the compound shows promising therapeutic potential for various diseases and infections (D. Campoli-Richards, E. Sorkin, R. Heel, 1986).
Tamoxifen and Its Derivatives
Tamoxifen, a compound similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has been extensively used in the treatment and chemoprevention of breast cancer. The study by Shagufta and Irshad Ahmad (2018) emphasized the significance of tamoxifen and its derivatives in understanding the mechanisms of drug action and generating new agents with reduced side effects for various therapeutic targets (Shagufta, Irshad Ahmad, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJLNGZUQJZCR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2427058.png)



![N-(3,4-dimethoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)

![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)


![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)